Abz-Ser-Pro-3-nitro-Tyr-OH: A Comprehensive Technical Guide for Researchers
Abz-Ser-Pro-3-nitro-Tyr-OH: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of the fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, designed for researchers, scientists, and drug development professionals. This document delves into the core principles of its mechanism, offers detailed protocols for its application in enzyme kinetics, and discusses its relevance in studying key physiological enzymes.
Introduction: Unveiling a Versatile Tool for Protease Activity Studies
Abz-Ser-Pro-3-nitro-Tyr-OH is a specialized tetrapeptide that serves as a highly sensitive tool for the continuous monitoring of specific protease activity.[1] Its design is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for real-time measurement of enzyme kinetics.[2] This synthetic peptide is particularly valuable in the synthesis of peptide-based drugs and in studies involving protein interactions.[3]
The core structure of this substrate consists of a fluorophore, 2-aminobenzoyl (Abz), at the N-terminus and a quenching moiety, 3-nitro-tyrosine, at the C-terminus.[3] In its intact state, the close proximity of the 3-nitro-tyrosine quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the proline and 3-nitro-tyrosine residues, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This direct relationship between cleavage and fluorescence signal enables precise determination of enzyme activity.
This substrate is recognized for its utility in studying two significant enzymes: Angiotensin-Converting Enzyme 2 (ACE2) and Prolyl Endopeptidase (PEP).[4][5] Its application extends to high-throughput screening of potential enzyme inhibitors, making it a valuable asset in drug discovery and development.[4]
Table 1: Key Characteristics of Abz-Ser-Pro-3-nitro-Tyr-OH
| Property | Value | Reference |
| Molecular Formula | C24H27N5O9 | [6] |
| Molecular Weight | 529.51 g/mol | [6] |
| CAS Number | 553644-01-2 | [6] |
| Excitation Wavelength | ~320 nm | [7] |
| Emission Wavelength | ~420 nm | [7] |
| Storage Conditions | -20°C, protect from light | [8] |
Mechanism of Action: The FRET Principle in Detail
The functionality of Abz-Ser-Pro-3-nitro-Tyr-OH is rooted in the principles of FRET. This process involves the non-radiative transfer of energy from an excited-state fluorophore (the donor, Abz) to a nearby chromophore (the acceptor or quencher, 3-nitro-tyrosine). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes or cleavage events that alter this distance.
In the intact peptide, the Abz group and the 3-nitro-tyrosine residue are held in close proximity by the peptide backbone. When the Abz fluorophore is excited by light at approximately 320 nm, the absorbed energy is efficiently transferred to the 3-nitro-tyrosine quencher instead of being emitted as fluorescence. However, when a target protease, such as ACE2 or prolyl endopeptidase, cleaves the peptide bond between the proline and 3-nitro-tyrosine, the Abz-Ser-Pro fragment is liberated from the 3-nitro-tyrosine. This separation disrupts the FRET process, causing the Abz fluorophore to emit light at its characteristic wavelength of around 420 nm. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis by the enzyme.
Synthesis and Quality Control
Abz-Ser-Pro-3-nitro-Tyr-OH is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. This technique allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the amino acid side chains and the N-terminus prevents unwanted side reactions.
Purity Assessment: The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity, often exceeding 95%. The identity and purity of the peptide are confirmed by a combination of analytical techniques:
-
RP-HPLC: To assess the purity of the peptide by separating it from any synthesis-related impurities.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.
For rigorous quantitative applications, it is crucial to accurately determine the net peptide content, as lyophilized peptides can contain water and counter-ions.
Experimental Protocols
The following are generalized protocols for the use of Abz-Ser-Pro-3-nitro-Tyr-OH in enzymatic assays. It is recommended to optimize these protocols for specific experimental conditions.
Preparation of Stock Solutions
-
Substrate Stock Solution: Dissolve Abz-Ser-Pro-3-nitro-Tyr-OH in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute with the appropriate assay buffer to the desired working concentrations. Due to the light sensitivity of the Abz group, it is imperative to protect the stock solution from light and store it at -20°C.[8]
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme (ACE2 or prolyl endopeptidase) in a suitable buffer that ensures its stability. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
ACE2 Activity Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human ACE2
-
Abz-Ser-Pro-3-nitro-Tyr-OH
-
ACE2 Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl₂.[9]
-
ACE inhibitor (e.g., captopril) and Neprilysin inhibitor (e.g., thiorphan) to prevent non-specific cleavage if using biological samples.[9]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the ACE2 assay buffer.
-
Add the enzyme: Add the desired amount of recombinant ACE2 to each well. For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period.
-
Initiate the reaction: Add the Abz-Ser-Pro-3-nitro-Tyr-OH substrate to each well to a final concentration within the linear range of the assay. The final reaction volume is typically 100-200 µL.
-
Monitor fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.[9]
Prolyl Endopeptidase (PEP) Activity Assay
This protocol provides a framework for assessing PEP activity.
Materials:
-
Purified prolyl endopeptidase
-
Abz-Ser-Pro-3-nitro-Tyr-OH
-
PEP Assay Buffer: A suitable buffer for PEP is typically a Tris-HCl or phosphate buffer at a pH of 7.0-8.0.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: Add the PEP assay buffer to each well of the microplate.
-
Add the enzyme: Add the purified PEP to each well. For inhibitor studies, pre-incubate the enzyme with potential inhibitors.
-
Initiate the reaction: Add the Abz-Ser-Pro-3-nitro-Tyr-OH substrate to each well.
-
Monitor fluorescence: Measure the increase in fluorescence over time at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm at a constant temperature (e.g., 37°C).
Data Analysis and Interpretation
The raw data obtained from the fluorescence plate reader (relative fluorescence units, RFU) can be used to determine the initial reaction velocity (V₀) and subsequently the kinetic parameters of the enzyme.
Steps for Data Analysis:
-
Background Subtraction: Subtract the fluorescence of a blank control (containing all components except the enzyme) from all readings.
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. The initial velocity is the slope of the linear portion of this curve.
-
Michaelis-Menten Kinetics: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[10]
-
Lineweaver-Burk Plot: For a linear representation of the data, a double reciprocal plot (1/V₀ vs. 1/[S]) can be used. The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.[10]
Table 2: Known Kinetic Parameters for Abz-Ser-Pro-3-nitro-Tyr-OH
| Enzyme | Km | kcat/Km | Reference |
| ACE2 | 23 µM | 3.5 x 10⁴ M⁻¹s⁻¹ | [4] |
Applications in Research
Angiotensin-Converting Enzyme 2 (ACE2)
ACE2 is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and inflammation. ACE2 primarily converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties. Given its central role in cardiovascular physiology, ACE2 is a significant therapeutic target. Furthermore, ACE2 has gained considerable attention as the primary receptor for the entry of SARS-CoV-2 into host cells.[11] The use of Abz-Ser-Pro-3-nitro-Tyr-OH allows for the high-throughput screening of compounds that may inhibit or modulate ACE2 activity, which is of great interest for both cardiovascular and infectious disease research.[4]
Prolyl Endopeptidase (PEP)
Prolyl endopeptidase (also known as prolyl oligopeptidase) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[12] This enzyme is involved in the metabolism of several neuropeptides and peptide hormones, and has been implicated in neurological disorders.[13] PEP is also being investigated for its potential therapeutic application in celiac disease, as it can degrade the proline-rich gluten peptides that trigger an immune response in susceptible individuals.[4] The substrate Abz-Ser-Pro-3-nitro-Tyr-OH can be employed to study the activity of PEP and to screen for inhibitors that could have therapeutic potential.
Conclusion
Abz-Ser-Pro-3-nitro-Tyr-OH is a robust and sensitive fluorogenic substrate that provides a powerful tool for the investigation of ACE2 and prolyl endopeptidase. Its FRET-based mechanism allows for continuous and real-time monitoring of enzyme activity, making it ideal for detailed kinetic studies and high-throughput screening applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile research tool in the fields of drug discovery, biochemistry, and molecular biology.
References
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- Cecon, E., et al. (2021). SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET. Cell Chemical Biology, 28(7), 1025-1033.e6.
- Palmier, M. O., & Van Doren, S. R. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 371(1), 64-71.
- Myint, K. T., & Kim, Y. S. (2014). The role of prolyl oligopeptidase, understanding the puzzle. Journal of neurochemistry, 129(5), 743–756.
- Hadd, A. G., Raymond, D. E., Halliwell, J. W., Jacobson, S. C., & Ramsey, J. M. (1997). Microchip device for performing enzyme assays. Analytical chemistry, 69(17), 3407–3412.
- Kolb, P., & Sames, D. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System.
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reframeDB. (n.d.). S-ACE2 FRET (COVID-19). Retrieved from [Link]
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NCBI. (n.d.). ACE2 Enzymatic Inhibition Assay. Retrieved from [Link]
- Garcia-Sanclemente, S., et al. (2013). Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. Journal of medicinal chemistry, 56(17), 6796–6806.
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PubChem. (n.d.). Abz-ser-pro-3-nitro-tyr-OH. Retrieved from [Link]
- Nomura, K. (1986). Specificity of prolyl endopeptidase. FEBS letters, 209(2), 235–237.
- Jackson, N. E., et al. (2018). Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase. Biochemistry, 57(3), 337-346.
- Carmona, A. K., et al. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciencias, 81(3), 381-392.
- Liu, Y., et al. (2020). A new FRET-based platform to track substrate ubiquitination by fluorescence. Journal of Biological Chemistry, 295(1), 183-194.
- Mark, K. F., & Strieter, E. R. (2020). Using Förster Resonance Energy Transfer (FRET) to Understand the Ubiquitination Landscape. Biochemistry, 59(28), 2599-2610.
- Wang, Y., et al. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 24(13), 10838.
- O'Donoghue, A. J., et al. (2016). Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay. Journal of agricultural and food chemistry, 64(3), 636–642.
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